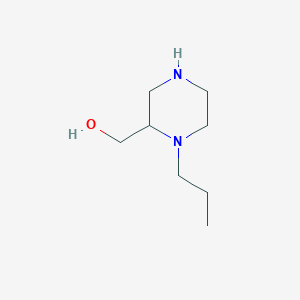

(1-Propylpiperazin-2-YL)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-Propylpiperazin-2-YL)methanol: is a chemical compound with the molecular formula C8H18N2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1-Propylpiperazin-2-YL)methanol typically involves the reaction of piperazine with propyl halides under basic conditions. The reaction can be carried out in the presence of a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or distillation.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and chromatography for purification.

Analyse Des Réactions Chimiques

Types of Reactions: (1-Propylpiperazin-2-YL)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to form a secondary amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a secondary amine.

Substitution: Formation of alkylated or halogenated derivatives.

Applications De Recherche Scientifique

Chemistry: (1-Propylpiperazin-2-YL)methanol is used as an intermediate in the synthesis of various organic compounds. It can be used to introduce the piperazine moiety into larger molecules, which can be useful in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It can be incorporated into peptides and proteins to study their structure and function.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs that target the central nervous system. Piperazine derivatives are known to have various pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects.

Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. It can be used in the production of polymers, resins, and coatings.

Mécanisme D'action

The mechanism of action of (1-Propylpiperazin-2-YL)methanol depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as neurotransmitter receptors or enzymes. The piperazine moiety can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The exact pathways involved will depend on the specific biological context and the nature of the target.

Comparaison Avec Des Composés Similaires

Piperazin-2-ylmethanol: A similar compound with a hydroxyl group attached to the piperazine ring.

(1-Methylpiperazin-2-yl)methanol: A derivative with a methyl group instead of a propyl group.

(2,5-Dimethylpiperazin-1-yl)ethanol: A compound with two methyl groups on the piperazine ring and an ethanol moiety.

Uniqueness: (1-Propylpiperazin-2-YL)methanol is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group can affect the compound’s lipophilicity, making it more or less soluble in different solvents. This can impact its ability to cross biological membranes and its overall pharmacokinetic properties.

Activité Biologique

(1-Propylpiperazin-2-YL)methanol is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a propyl group and a hydroxymethyl group. This unique structure may influence its biological activity by modulating interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against specific pathogens.

- Neuropharmacological Effects : The compound's structure suggests it may interact with neurotransmitter systems, indicating possible applications in neuropharmacology.

- Anti-inflammatory Properties : There is emerging evidence pointing to the anti-inflammatory potential of this compound, which could be beneficial in treating inflammatory diseases.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of this compound against various strains of bacteria. The minimum inhibitory concentration (MIC) values were determined using standard microdilution methods. Results indicated that the compound exhibited notable activity against certain Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

Neuropharmacological Effects

In vitro studies have demonstrated that this compound can modulate neurotransmitter release, particularly dopamine and serotonin. These findings suggest potential applications in treating mood disorders and other neuropsychiatric conditions.

Case Study : A recent investigation into the compound's effects on animal models of depression showed a significant reduction in depressive-like behaviors, indicating its potential as an antidepressant agent.

Anti-inflammatory Mechanisms

Research has also focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that the compound can inhibit pro-inflammatory cytokine production in activated macrophages, suggesting a mechanism through which it may exert its anti-inflammatory effects.

Propriétés

Numéro CAS |

476493-26-2 |

|---|---|

Formule moléculaire |

C8H18N2O |

Poids moléculaire |

158.24 g/mol |

Nom IUPAC |

(1-propylpiperazin-2-yl)methanol |

InChI |

InChI=1S/C8H18N2O/c1-2-4-10-5-3-9-6-8(10)7-11/h8-9,11H,2-7H2,1H3 |

Clé InChI |

HDWZSOFRPJZBMI-UHFFFAOYSA-N |

SMILES canonique |

CCCN1CCNCC1CO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.